molecular formula C11H16O3 B3156110 4-hydroxyadamantane-1-carboxylic Acid CAS No. 81968-77-6

4-hydroxyadamantane-1-carboxylic Acid

Cat. No.: B3156110
CAS No.: 81968-77-6
M. Wt: 196.24 g/mol
InChI Key: DFNDMKWFBDOGMU-UHFFFAOYSA-N
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Description

4-Hydroxyadamantane-1-carboxylic acid is a derivative of adamantane, a compound known for its unique cage-like structure. The molecular formula of this compound is C11H16O3, and it has a molecular weight of 196.24 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the adamantane framework, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-hydroxyadamantane-1-carboxylic acid can be achieved through several methods. One common synthetic route involves the reduction of 4-oxoadamantane-1-carboxylic acid using sodium tetrahydroborate (NaBH4) in methanol (MeOH) under cooling conditions . The reaction proceeds as follows:

  • A stirred solution of 4-oxoadamantane-1-carboxylic acid in methanol is cooled in an ice bath.
  • Sodium tetrahydroborate tablets are added at intervals.
  • The mixture is stirred overnight at room temperature and then concentrated under reduced pressure.
  • The residue is diluted with aqueous hydrochloric acid (HCl) and extracted with ether.
  • The combined ether extracts are dried and concentrated to yield this compound as an off-white solid.

Industrial production methods may involve similar reduction reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Hydroxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxyadamantane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: Its derivatives are studied for their potential biological activities, such as antiviral and anticancer properties.

    Medicine: Compounds derived from this compound are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials, including nanomaterials and catalysts.

Mechanism of Action

The mechanism of action of 4-hydroxyadamantane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

4-Hydroxyadamantane-1-carboxylic acid can be compared with other adamantane derivatives, such as:

    1-Adamantanecarboxylic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.

    3-Hydroxyadamantane-1-carboxylic acid: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.

    1-Adamantanol: Contains only the hydroxyl group without the carboxylic acid group, limiting its use in certain synthetic applications.

The presence of both hydroxyl and carboxylic acid groups in this compound makes it unique and highly versatile for various chemical transformations and applications.

Properties

IUPAC Name

4-hydroxyadamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9,12H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNDMKWFBDOGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288036
Record name 4-Hydroxy-1-adamantanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81968-77-6
Record name 4-Hydroxy-1-adamantanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81968-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1-adamantanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 4-oxoadamantane-1-carboxylic acid (4.42 g, 22.8 mmol) in MeOH (100 mL) was cooled in an ice bath and NaBH4 tablets (4×1 g, 106 mmol) were added at 15 min intervals. The ice bath was allowed to melt and the mixture was stirred overnight at rt and concentrated under reduced pressure. The residue was diluted with 5% aq HCl (100 mL) and extracted with ether (2×125 mL). The combined ether extracts were dried over MgSO4 and concentrated to give 4-hydroxyadamantane-1-carboxylic acid (4.47 g, quant) as an off-white solid which was used directly.
Quantity
4.42 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxyadamantane-1-carboxylic Acid
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